molecular formula C16H20FN7O B6437491 4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549033-23-8

4-{6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No. B6437491
CAS RN: 2549033-23-8
M. Wt: 345.37 g/mol
InChI Key: YIMGJRSFKBBSMY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as DNA and RNA. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability .


Molecular Structure Analysis

The compound contains several functional groups, including a pyrimidine ring, a piperazine ring, and a morpholine ring. These groups can participate in various chemical reactions and can influence the physical and chemical properties of the compound .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions. The reactivity of the compound will depend on the specific substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is active. Pyrimidine derivatives have been found to have various biological activities, including anticancer, antiviral, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into pyrimidine derivatives is ongoing, with many studies focusing on their potential as therapeutic agents. Future research may focus on optimizing the properties of these compounds to improve their efficacy and safety .

properties

IUPAC Name

4-[6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN7O/c17-13-10-18-11-21-16(13)24-3-1-22(2-4-24)14-9-15(20-12-19-14)23-5-7-25-8-6-23/h9-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGJRSFKBBSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

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